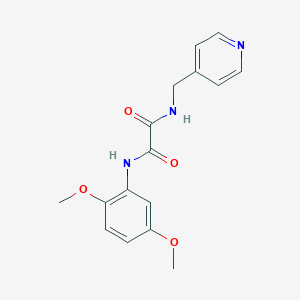

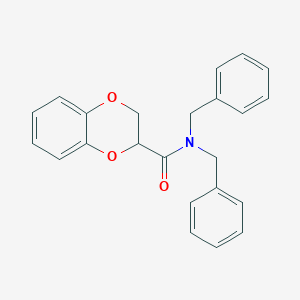

N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide

Descripción general

Descripción

N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DPA-714, is a compound that is widely used in scientific research. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial membrane protein that is involved in several cellular processes. DPA-714 has been used to study the role of TSPO in various physiological and pathological conditions, and it has shown promising results in preclinical studies.

Mecanismo De Acción

N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide binds selectively to TSPO, which is expressed in high levels in mitochondria of steroidogenic tissues, immune cells, and the central nervous system. TSPO is involved in several cellular processes, including cholesterol transport, apoptosis, and mitochondrial respiration. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to modulate TSPO activity, leading to changes in cellular metabolism and function.

Biochemical and Physiological Effects:

N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor activities. In preclinical studies, N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to reduce inflammation in mouse models of colitis and arthritis, and it has been shown to protect neurons from oxidative stress and neuroinflammation. N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit tumor growth and metastasis in mouse models of breast cancer and melanoma.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high selectivity for TSPO and its ability to cross the blood-brain barrier. This makes it a useful tool for studying TSPO expression and function in the brain. However, N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide also has some limitations, including its high cost, limited availability, and potential toxicity at high doses. These factors may limit its use in certain experiments and may require careful consideration of experimental design and dosing.

Direcciones Futuras

There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide and TSPO. One area of interest is the development of new radiotracers for PET imaging that can selectively target TSPO and provide more accurate measurements of TSPO expression in vivo. Another area of interest is the development of new TSPO ligands that can modulate TSPO activity in a more selective and specific manner. These ligands may have potential therapeutic applications in a wide range of diseases, including neurological disorders, cancer, and inflammatory diseases. Overall, N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide and TSPO continue to be an active area of research with promising potential for future discoveries.

Métodos De Síntesis

The synthesis of N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 4-pyridylmethylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by reaction with ethanediamine to form the final product. The synthesis of N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been optimized to improve its yield and purity, and several variations of the synthesis method have been reported in the literature.

Aplicaciones Científicas De Investigación

N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used in a wide range of scientific research applications, including neuroimaging, cancer research, and inflammation studies. In neuroimaging, N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used as a radiotracer for positron emission tomography (PET) imaging to visualize TSPO expression in the brain. This has allowed researchers to study the role of TSPO in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer research, N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used to study the role of TSPO in tumor growth and metastasis, and it has shown promising results as a potential therapeutic target. In inflammation studies, N-(2,5-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used to study the role of TSPO in the immune response, and it has shown potential as a biomarker for inflammatory diseases.

Propiedades

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-12-3-4-14(23-2)13(9-12)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHDURDTVTUNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367324 | |

| Record name | STK162922 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dimethoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide | |

CAS RN |

5667-39-0 | |

| Record name | STK162922 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)

![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)

![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)

![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)

![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)

![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)